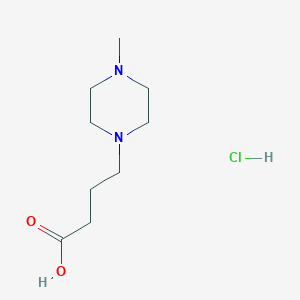

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride

Descripción general

Descripción

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-methylpiperazine with butanoic acid in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Agents Development

MPB-HCl has been utilized in the synthesis of antifungal agents. A notable study synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines using MPB-HCl as a precursor. These compounds were evaluated for their antifungal activity, demonstrating promising results against various fungal strains.

Therapeutic Applications

Research is ongoing to explore MPB-HCl's potential in drug development. Its structure allows for interactions with biological targets, making it a candidate for new therapeutic agents aimed at treating diseases such as cancer and infections .

Enzyme Inhibition

MPB-HCl is being studied for its ability to inhibit specific enzymes, which is critical in developing drugs that target metabolic pathways in diseases. The compound's interaction with enzymes can modulate their activity, providing insights into its potential as a therapeutic agent .

Synthesis and Production Methods

The synthesis of MPB-HCl typically involves the reaction of 4-methylpiperazine with butanoic acid derivatives. Common methods include:

- Coupling Reagents : Dicyclohexylcarbodiimide (DCC) is often used to facilitate the formation of amide bonds.

- Solvents : Organic solvents like dichloromethane are employed to achieve optimal reaction conditions.

The production process can be scaled up using automated reactors and continuous flow processes to enhance yield and purity .

Data Table: Applications Overview

Case Study 1: Antifungal Activity

A study synthesized several derivatives of MPB-HCl and evaluated their antifungal properties against Candida species. The results indicated that specific modifications to the piperazine ring enhanced antifungal efficacy, suggesting that MPB-HCl can serve as a scaffold for developing new antifungal drugs.

Case Study 2: Enzyme Interaction

Research focused on the interaction of MPB-HCl with specific enzymes involved in metabolic pathways. The compound was found to inhibit certain enzymes effectively, indicating its potential role in drug design targeting metabolic disorders.

Mecanismo De Acción

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride is similar to other piperazine derivatives, such as 4-(4-Methylpiperazin-1-yl)phenylboronic acid and 4-(4-Methylpiperazin-1-yl)benzoic acid. it has unique properties that distinguish it from these compounds. For example, its butanoic acid moiety provides additional functionality that can be exploited in various chemical reactions and applications.

Comparación Con Compuestos Similares

4-(4-Methylpiperazin-1-yl)phenylboronic acid

4-(4-Methylpiperazin-1-yl)benzoic acid

4-(4-Methylpiperazin-1-yl)phenylmethanamine

Actividad Biológica

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:

- Molecular Formula: C₁₁H₁₈ClN₃O₂

- CAS Number: 1197818-53-3

This compound is typically synthesized through various organic reactions that involve the formation of the piperazine moiety and subsequent functionalization to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for various neurological functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antimalarial Properties

Research has shown that compounds similar to this compound possess antimalarial activity. A notable study reported that certain analogs showed efficacy against chloroquine-resistant strains of Plasmodium falciparum, indicating a promising avenue for developing new antimalarial agents .

Neuroprotective Effects

Additionally, the compound has been investigated for its neuroprotective effects. It has been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the piperazine ring and the butanoic acid side chain can significantly influence its pharmacological properties.

Key Findings from SAR Studies

- Piperazine Modifications: Alterations in the piperazine ring structure have been linked to enhanced receptor binding affinity.

- Side Chain Variations: Changes in the length and branching of the butanoic acid side chain can affect solubility and bioavailability.

- Chirality Impact: The introduction of chiral centers has shown to improve selectivity towards specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Antimalarial Activity

In another investigation focusing on antimalarial activity, researchers synthesized a series of compounds based on the core structure of this compound. These compounds were tested in vitro against chloroquine-sensitive and resistant strains of P. falciparum. The findings revealed that specific modifications led to compounds with up to 100% parasitemia suppression in vivo .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-8H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAUFQXMPKNNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197818-53-3 | |

| Record name | 1-Piperazinebutanoic acid, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197818-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.